

Physicochemical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-propylamino-2-methylthiopyrimidine

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-6-propylamino-2-methylthiopyrimidine**

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chloro-6-propylamino-2-methylthiopyrimidine**. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple data sheet. It offers predictive insights based on analogous structures and details the experimental methodologies required for empirical validation. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of how these properties are determined and their implications for research and development.

Introduction and Molecular Identity

4-Chloro-6-propylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a critical scaffold in numerous biologically active molecules, including pharmaceuticals and crop protection agents.^{[1][2]} Understanding the specific physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems, formulating it effectively, and designing synthetic routes.

The structure features a pyrimidine ring substituted with a chloro group at position 4, a propylamino group at position 6, and a methylthio group at position 2. Each of these functional groups imparts specific characteristics that collectively define the molecule's overall

physicochemical profile. As this is a specialized compound, this guide establishes a framework for its characterization by drawing parallels with well-documented analogues.[\[3\]](#)[\[4\]](#)

Caption: Chemical structure of **4-Chloro-6-propylamino-2-methylthiopyrimidine**.

Predicted Physicochemical Properties and Rationale

Direct experimental data for the target compound is not readily available. Therefore, we present predicted values based on the known properties of structurally similar pyrimidines. The rationale for each prediction is explained, considering the contribution of each functional group.

Property	Predicted Value / Range	Rationale & Comparative Analysis
Molecular Formula	<chem>C8H12ClN3S</chem>	Derived from the chemical structure.
Molecular Weight	217.72 g/mol	Calculated based on the molecular formula.
Appearance	White to off-white solid	Analogous compounds like 4-chloro-6-methyl-2-(methylthio)pyrimidine and 4-amino-6-chloro-2-(methylthio)pyrimidine are crystalline solids.[1][2][3]
Melting Point	60 - 85 °C	This is an estimation. The related 4-chloro-6-methyl-2-(methylthio)pyrimidine melts at 38-42 °C.[1] The propylamino group, with its potential for hydrogen bonding and increased molecular weight compared to a methyl group, is expected to raise the melting point.
Boiling Point	> 300 °C (decomposes)	High boiling points are expected due to polarity and molecular weight. A related compound, 4-chloro-6-methyl-2-(methylthio)pyrimidine, has a boiling point of 147 °C at 32 mmHg.[1] The propylamino group would significantly increase this value.
Solubility	Soluble in organic solvents (DMSO, DMF, Methanol); Low solubility in water	The propyl chain increases lipophilicity compared to amino or methyl analogs. The polar

pyrimidine core and amino group allow for some solubility in polar organic solvents.

pKa 4.0 - 5.5

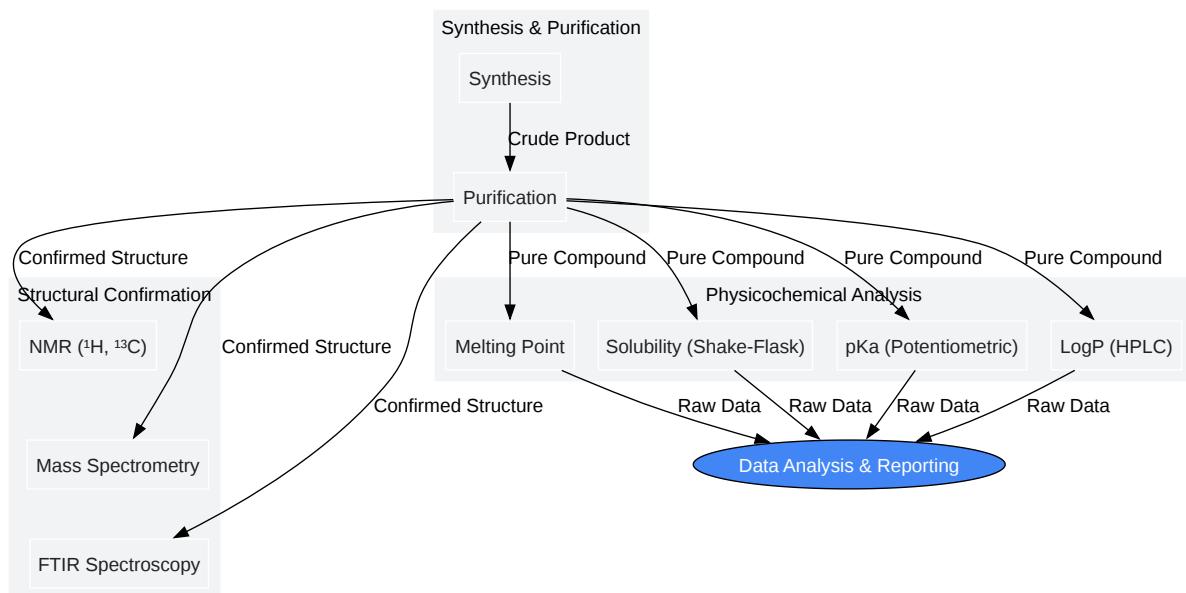
The pyrimidine ring nitrogens are basic. The electron-withdrawing chloro group decreases basicity. This predicted range is typical for similar heterocyclic compounds used in medicinal chemistry.

LogP 2.5 - 3.5

The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The chloro and methylthio groups contribute to this, and the n-propyl group significantly increases it compared to an amino or methyl analog. For comparison, a methoxy-substituted analog has a calculated LogP of 1.86.[5]

Experimental Characterization: Protocols and Scientific Justification

To move from prediction to empirical data, a systematic experimental workflow is essential. The following protocols are standard, robust, and designed to provide reliable physicochemical data.



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Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination via Capillary Method

- Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.
- Methodology:

- Sample Preparation: Finely powder a small amount of the dried compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
- Expertise & Causality: A slow heating rate near the melting point is crucial. Rushing this step leads to "thermal lag," where the sample's temperature is lower than the thermometer reading, resulting in an artificially high and broad melting range.

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

- Objective: To quantify the saturation concentration of the compound in water at a specific temperature, a critical parameter for assessing bioavailability and environmental fate.
- Methodology:
 - Equilibration: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask. This ensures that a saturated solution is formed.
 - Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the dissolved and undissolved solute.
 - Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to remove all undissolved solid. It is critical that the separation method does not alter the temperature.

- Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Trustworthiness: This protocol is a self-validating system. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Consistent concentration values indicate that the solution is saturated.

Protocol 3: pKa Determination via Potentiometric Titration

- Objective: To determine the acid dissociation constant(s) of the molecule. The pKa value governs the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding.
- Methodology:
 - Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.
 - Titration: Calibrate a pH meter with standard buffers. Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of titrant. The basic nitrogen atoms on the pyrimidine ring will be protonated.
 - Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been protonated. This can be determined from the midpoint of the steepest part of the titration curve.
- Authoritative Grounding: This method is a fundamental and widely accepted technique for pKa determination. The choice of a co-solvent is critical; its concentration should be minimized as it can slightly alter the apparent pKa value compared to a purely aqueous system.

Potential Applications and Further Research

The structural motifs within **4-Chloro-6-propylamino-2-methylthiopyrimidine** suggest potential utility as an intermediate in medicinal and agricultural chemistry.[\[1\]](#)[\[2\]](#) The chloro atom

at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.[6]

Further research should focus on:

- Single-crystal X-ray diffraction to definitively determine the solid-state structure.
- Stability studies to assess degradation under different pH, light, and temperature conditions.
- In vitro screening against relevant biological targets, such as protein kinases, based on the known activities of similar pyrimidine-based molecules.[7]

Conclusion

This technical guide provides a predictive and methodological framework for understanding the physicochemical properties of **4-Chloro-6-propylamino-2-methylthiopyrimidine**. By combining predictive analysis based on chemical first principles with robust, validated experimental protocols, researchers can efficiently and accurately characterize this and other novel molecules, accelerating the discovery and development process.

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